Methyl Quinoline-8-Carboxylate

Overview

Description

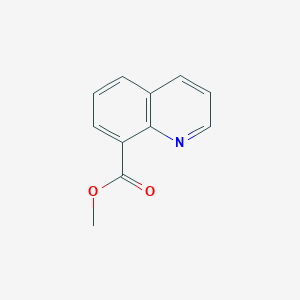

Methyl Quinoline-8-Carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety this compound is characterized by the presence of a carboxylate group at the eighth position of the quinoline ring, with a methyl ester substituent

Mechanism of Action

Target of Action

Methyl Quinoline-8-Carboxylate, like other quinoline derivatives, is known to interact with diverse biological targets such as proteins, receptors, and enzymes . These targets play a crucial role in various biochemical processes within the body.

Mode of Action

The interaction of this compound with its targets can lead to a variety of changes. For instance, quinoline derivatives have been reported to inhibit tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

This compound, as part of the quinoline family, may affect several biochemical pathways. For example, quinoline derivatives have been associated with anti-inflammatory effects, potentially through the inhibition of the COX-2 pathway . The downstream effects of this could include a reduction in inflammation and pain.

Pharmacokinetics

It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it interacts with. As mentioned earlier, one potential effect is the inhibition of tumor growth through various mechanisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives can be affected by factors such as reaction conditions and the presence of catalysts .

Biochemical Analysis

Cellular Effects

Quinoline derivatives are known to have a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that quinoline derivatives like 8-Hydroxyquinoline-2-carboxylic acid derive from tryptophan metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Quinoline-8-Carboxylate typically involves the esterification of quinoline-8-carboxylic acid. One common method is the reaction of quinoline-8-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Methyl Quinoline-8-Carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products:

Oxidation: Quinoline-8-carboxylic acid.

Reduction: Quinoline-8-methanol.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Methyl Quinoline-8-Carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl Quinoline-8-Carboxylate can be compared with other quinoline derivatives such as:

Quinoline-8-Carboxylic Acid: Lacks the methyl ester group, making it less lipophilic.

Quinoline-8-Methanol: Has a hydroxyl group instead of a carboxylate ester, affecting its reactivity and solubility.

Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl Quinoline-8-Carboxylate (MQ-8-C) is a compound that belongs to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, including MQ-8-C, exhibit a wide array of biological activities such as:

- Antimicrobial : Effective against bacteria, fungi, and viruses.

- Anticancer : Inhibits tumor growth through various mechanisms.

- Anti-inflammatory : Modulates inflammatory pathways.

- Antimalarial : Demonstrates efficacy against malaria parasites.

These activities are attributed to their ability to interact with various biological targets, including proteins, receptors, and enzymes.

Target Interactions

MQ-8-C interacts with several key biological targets:

- Cytochrome P450 Enzymes : Plays a significant role in drug metabolism by either inhibiting or activating these enzymes.

- Cell Cycle Regulators : Induces cell cycle arrest and apoptosis in cancer cells.

- Inflammatory Pathways : Inhibits cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects.

Mode of Action

The compound's biological effects can be summarized as follows:

- Cell Cycle Arrest : MQ-8-C can halt the progression of the cell cycle, particularly in cancerous cells.

- Apoptosis Induction : Triggers programmed cell death through mitochondrial pathways.

- Inhibition of Angiogenesis : Prevents the formation of new blood vessels that supply tumors.

Biochemical Pathways Affected

MQ-8-C influences several biochemical pathways:

| Pathway | Effect |

|---|---|

| MAPK/ERK | Modulation of cellular proliferation |

| COX-2 | Anti-inflammatory effects |

| Apoptotic Pathways | Induction of cell death |

These interactions highlight the compound's potential as a therapeutic agent in various diseases, particularly cancer and inflammatory disorders.

Pharmacokinetics

The pharmacokinetic profile of MQ-8-C is influenced by its lipophilic properties, which affect its absorption, distribution, metabolism, and excretion (ADME). The compound's interaction with cytochrome P450 enzymes is crucial for understanding its metabolism and potential drug-drug interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of MQ-8-C. For instance:

- In Vitro Studies : MQ-8-C has shown significant cytotoxicity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

- Animal Models : In vivo studies indicated that MQ-8-C reduced tumor size in xenograft models through mechanisms involving apoptosis and angiogenesis inhibition.

Antimicrobial Properties

Research indicates that MQ-8-C exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

- E. coli and S. aureus : Studies have reported inhibition zones indicating effective antibacterial action at specific concentrations.

Properties

IUPAC Name |

methyl quinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZSJCOPXQZGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.